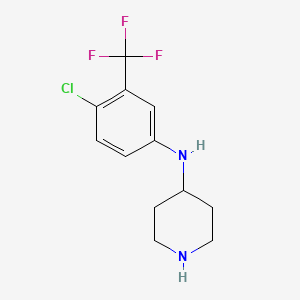

N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2/c13-11-2-1-9(7-10(11)12(14,15)16)18-8-3-5-17-6-4-8/h1-2,7-8,17-18H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBWLTRPLYOSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with piperidine. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of corresponding ketones or alcohols.

Scientific Research Applications

Medicinal Chemistry

Analgesic Development

This compound has been investigated for its potential as an analgesic agent. Its structural features allow for interactions with pain receptors, making it a candidate for designing new pain-relief medications. Research indicates that derivatives of this compound exhibit potent analgesic efficacy with varying durations of action.

Cancer Research

N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine has been studied for its anticancer properties. It shows promise in inhibiting tumor growth through mechanisms that may involve enzyme inhibition and modulation of signaling pathways associated with cancer proliferation .

Biological Studies

Receptor Interaction Studies

The compound is utilized to explore interactions with various biological targets, including neurotransmitter receptors and enzymes. These studies are crucial for understanding the pharmacological effects and potential therapeutic uses of the compound in treating neurological disorders and other diseases .

Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition is essential for developing drugs that target metabolic diseases or conditions characterized by enzyme dysregulation.

Industrial Applications

Synthesis of Complex Organic Molecules

In industrial chemistry, this compound serves as a building block for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Anticancer Activity

A study published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Analgesic Efficacy

Another investigation focused on the analgesic properties of this compound, demonstrating its effectiveness in animal models of pain. The study reported that modifications to the piperidine structure could enhance analgesic potency while reducing side effects typically associated with conventional pain medications.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on opioid receptors to exert analgesic effects . The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in pain relief.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3-trifluoromethylphenyl isocyanate: A precursor in the synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine.

4-Chloro-3-trifluoromethylphenylamine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Biological Activity

N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine, also known by its chemical identifier CID 4778213, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14ClF3N2

- Molecular Weight : 270.7 g/mol

- IUPAC Name : this compound

The presence of a trifluoromethyl group and a piperidine moiety contributes to its unique pharmacological profile.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that the compound inhibits bacterial growth at submicromolar concentrations, suggesting a potent mechanism of action. The exact mechanism appears to involve the inhibition of Sfp-phosphopantetheinyl transferase (PPTase), an enzyme crucial for bacterial viability and virulence .

Table 1: Antibacterial Activity Data

| Compound | Target Bacteria | MIC (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MRSA | 0.81 | Inhibition of Sfp-PPTase |

| 2 | Escherichia coli | 1.5 | Efflux mechanisms implicated |

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have revealed critical insights into how modifications affect its biological activity. For instance, altering the substituents on the piperidine ring or the phenyl group can significantly influence potency and selectivity. The presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial efficacy, while certain substitutions lead to diminished activity .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Removal of 4-Cl | Slight decrease in potency |

| Addition of -CF3 | Significant increase in potency |

| Change in piperidine position | Loss of activity |

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various analogs of this compound. These analogs were tested for their ability to inhibit Sfp-PPTase and exhibited varying degrees of antibacterial activity. The study concluded that compounds retaining both the trifluoromethyl and piperidine moieties were essential for maintaining high antibacterial potency .

Another investigation focused on the compound's potential as a therapeutic agent against Mycobacterium tuberculosis. High-throughput screening identified it as a promising candidate due to its ability to inhibit bacterial growth at low concentrations while demonstrating minimal cytotoxicity towards human cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes synthesizing analogues using piperidin-4-amine derivatives reacted with halogenated aromatic substrates under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine. Purity is ensured via multi-step characterization:

- 1H/13C NMR : Confirm regiochemistry and substituent integration .

- HRMS : Verify molecular weight accuracy (±5 ppm tolerance) .

- Recrystallization : Use ethanol or methanol to remove impurities .

Q. Which analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Resolve aromatic protons (δ 6.8–8.2 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) to confirm substitution patterns .

- Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 279–528) and fragmentation patterns to validate the trifluoromethyl group and chlorophenyl moiety .

- Elemental Analysis : Ensure C, H, N, and Cl content aligns with theoretical values (±0.3%) .

Q. What solubility characteristics are relevant for in vitro assays?

- Methodological Answer : The compound exhibits moderate solubility in DMSO (>10 mM) and ethanol (5–10 mM) but limited solubility in aqueous buffers. Pre-dissolve in DMSO for cell-based assays, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers design preclinical pharmacological evaluations for this compound?

- Methodological Answer :

- In Vivo Models : Use rodent models (e.g., tail-flick test) to assess analgesic potential at dosages of 10–50 mg/kg, monitoring plasma pharmacokinetics via LC-MS .

- Dose Optimization : Conduct dose-response studies with vehicle controls (e.g., saline + 5% Tween-80) to establish ED50 and toxicity thresholds .

- Biomarker Analysis : Quantify CNS penetration via brain-to-plasma ratio measurements using HPLC .

Q. How do structural modifications (e.g., trifluoromethyl group) impact physicochemical and pharmacological properties?

- Methodological Answer :

- Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Metabolic Stability : Replace the 4-chloro substituent with electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation, as shown in analogue studies .

- SAR Analysis : Compare bioactivity of derivatives (e.g., ’s 1-ethyl-N-phenylpiperidin-4-amine) to identify critical pharmacophores .

Q. What strategies resolve contradictions in bioactivity data across synthetic batches?

- Methodological Answer :

- Purity Reassessment : Use orthogonal methods (e.g., HPLC-DAD vs. NMR) to detect trace impurities (<0.5%) that may interfere with assays .

- Batch Comparison : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables affecting yield and potency .

- Biological Replicates : Repeat assays in triplicate using independent cell lines or animal cohorts to rule out experimental variability .

Q. What challenges arise in optimizing high-yield synthesis?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but require ligand optimization (e.g., Xantphos) to suppress side reactions .

- Solvent Effects : Replace DMF with acetonitrile to reduce byproduct formation in SNAr reactions, as evidenced by yield improvements from 24% to >80% in similar syntheses .

- Temperature Control : Maintain reaction temperatures at 80–100°C to balance reaction rate and decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.